molecular formula C10H5BrFNO2 B13022339 2-Amino-3-bromo-5-fluoronaphthalene-1,4-dione

2-Amino-3-bromo-5-fluoronaphthalene-1,4-dione

Cat. No.: B13022339
M. Wt: 270.05 g/mol
InChI Key: CTCDJSQYICTGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-bromo-5-fluoronaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of amino, bromo, and fluoro substituents on the naphthalene ring, making it a unique and versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-5-fluoronaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the bromination and fluorination of naphthoquinone derivatives. For instance, starting with 2-amino-1,4-naphthoquinone, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid. Fluorination can then be achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-5-fluoronaphthalene-1,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and coupled aromatic compounds .

Scientific Research Applications

2-Amino-3-bromo-5-fluoronaphthalene-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-5-fluoronaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer activity, where it can induce apoptosis in cancer cells. Additionally, the amino, bromo, and fluoro substituents can interact with specific enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-bromo-5-fluoronaphthalene-1,4-dione is unique due to the presence of the quinone moiety combined with amino, bromo, and fluoro substituents. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H5BrFNO2

Molecular Weight

270.05 g/mol

IUPAC Name

2-amino-3-bromo-5-fluoronaphthalene-1,4-dione

InChI

InChI=1S/C10H5BrFNO2/c11-7-8(13)9(14)4-2-1-3-5(12)6(4)10(7)15/h1-3H,13H2

InChI Key

CTCDJSQYICTGPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)C(=C(C2=O)N)Br

Origin of Product

United States

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